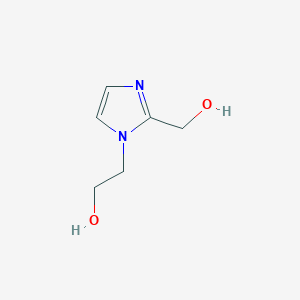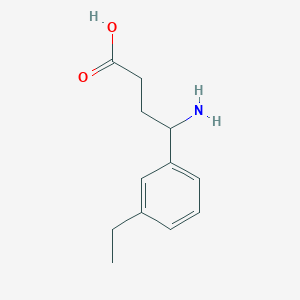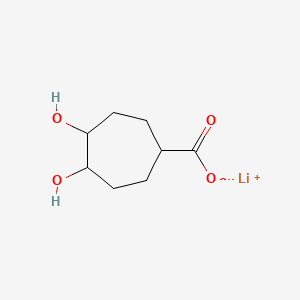
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is an organic compound with the molecular formula C8H13LiO4 It is a lithium salt of 4,5-dihydroxycycloheptane-1-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate typically involves the reaction of 4,5-dihydroxycycloheptane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient crystallization techniques to obtain the final product.
化学反応の分析
Types of Reactions
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
作用機序
The mechanism of action of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cellular signaling and metabolism . These interactions lead to various downstream effects, including modulation of neurotransmitter levels and neuroprotection.
類似化合物との比較
Similar Compounds
- Lithium-1,4,5,8-naphthalenetetracarboxylate (Li-NTC)
- Lithium [1,1′-biphenyl]-3,3′,4,4′-tetracarboxylate (Li 4-BPTC)
- Tetralithium 1,2,4,5-benzenetetracarboxylate (Li 4 BTC)
Uniqueness
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other lithium carboxylates, it contains hydroxyl groups that can participate in additional chemical reactions, making it a versatile compound for various applications .
特性
分子式 |
C8H13LiO4 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC名 |
lithium;4,5-dihydroxycycloheptane-1-carboxylate |
InChI |
InChI=1S/C8H14O4.Li/c9-6-3-1-5(8(11)12)2-4-7(6)10;/h5-7,9-10H,1-4H2,(H,11,12);/q;+1/p-1 |
InChIキー |
QFXZKYDXJIVFGJ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC(C(CCC1C(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
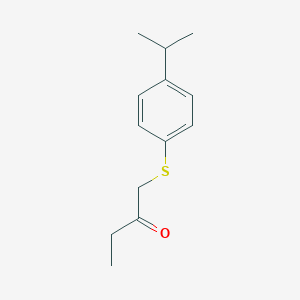

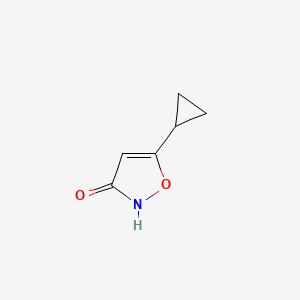
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)


![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
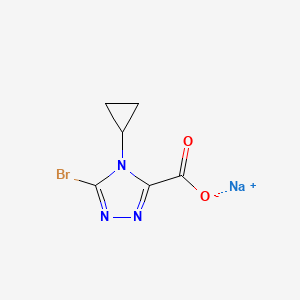
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)
